1-(3-Ethoxypropyl)-5-phenethyl-1,3,5-triazinane-2-thione
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Overview
Description
1-(3-Ethoxypropyl)-5-phenethyl-1,3,5-triazinane-2-thione is a chemical compound that belongs to the class of triazinane derivatives This compound is characterized by the presence of a triazinane ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethoxypropyl)-5-phenethyl-1,3,5-triazinane-2-thione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-ethoxypropylamine with phenethyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired triazinane derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethoxypropyl)-5-phenethyl-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazinane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxypropyl or phenethyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazinane derivatives
Substitution: Various substituted triazinane derivatives depending on the nucleophile used
Scientific Research Applications
1-(3-Ethoxypropyl)-5-phenethyl-1,3,5-triazinane-2-thione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxypropyl)-5-phenethyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Ethoxypropyl)-5-phenethyl-1,3,5-triazinane-2-thione can be compared with other triazinane derivatives and related compounds:
Similar Compounds: 1-(3-Ethoxypropyl)-4-(2-oxooctyl-1)-4-hydroxypiperidine, 3-ethoxypropyl acetate
Properties
IUPAC Name |
1-(3-ethoxypropyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3OS/c1-2-20-12-6-10-19-14-18(13-17-16(19)21)11-9-15-7-4-3-5-8-15/h3-5,7-8H,2,6,9-14H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNGTDXLSRNBPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1CN(CNC1=S)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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